molecular formula C13H21F3N2O3 B14070118 tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate CAS No. 1002359-99-0

tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate

Cat. No.: B14070118
CAS No.: 1002359-99-0
M. Wt: 310.31 g/mol
InChI Key: AHBUKYGLXRGHRL-VIFPVBQESA-N
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Description

tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate: is a compound that features a tert-butyl group, a trifluoroacetamido group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2,2,2-trifluoroacetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. The exact conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of automated systems and continuous flow reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of trifluoroacetamido groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, leading to the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The trifluoroacetamido group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The piperidine ring may also play a role in the compound’s overall activity by affecting its conformation and stability.

Comparison with Similar Compounds

  • tert-Butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate
  • tert-Butyl 2-((4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
  • tert-Butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the trifluoroacetamido group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1002359-99-0

Molecular Formula

C13H21F3N2O3

Molecular Weight

310.31 g/mol

IUPAC Name

tert-butyl (3S)-3-[[(2,2,2-trifluoroacetyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H21F3N2O3/c1-12(2,3)21-11(20)18-6-4-5-9(8-18)7-17-10(19)13(14,15)16/h9H,4-8H2,1-3H3,(H,17,19)/t9-/m0/s1

InChI Key

AHBUKYGLXRGHRL-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CNC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)C(F)(F)F

Origin of Product

United States

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